Met-enkephalin-Arg-Phe

Overview

Description

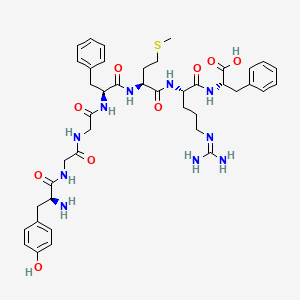

The compound Met-enkephalin-Arg-Phe is a peptide consisting of the amino acids tyrosine, glycine, glycine, phenylalanine, methionine, arginine, and phenylalanine. This peptide is a part of the enkephalin family, which are endogenous opioid peptides. Enkephalins play a crucial role in modulating pain and are involved in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Met-enkephalin-Arg-Phe can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

Met-enkephalin-Arg-Phe can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid substitution is typically carried out during the synthesis phase using protected amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone .

Scientific Research Applications

Met-enkephalin-Arg-Phe has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling and receptor interactions.

Medicine: Explored for its potential in pain management and as a therapeutic agent for various conditions.

Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques

Mechanism of Action

Met-enkephalin-Arg-Phe exerts its effects by binding to opioid receptors, specifically the mu-opioid receptor. This binding triggers a cascade of intracellular events, leading to the inhibition of adenylate cyclase, reduced cAMP levels, and decreased neuronal excitability. The peptide also interacts with G-protein-coupled receptors, modulating various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Leu-enkephalin: Tyr-gly-gly-phe-leu

Met-enkephalin: Tyr-gly-gly-phe-met

Dynorphin: Contains similar sequences but with additional amino acids

Uniqueness

Met-enkephalin-Arg-Phe is unique due to the presence of arginine and its specific sequence, which may confer distinct binding affinities and physiological effects compared to other enkephalins .

Conclusion

This compound is a significant peptide with diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique sequence and interactions with opioid receptors make it a valuable compound for studying pain modulation and developing therapeutic agents.

Biological Activity

Met-enkephalin-Arg-Phe, a variant of the enkephalin family of peptides, is recognized for its significant role in modulating pain and emotional responses through its interaction with opioid receptors. This article delves into the biological activity of this compound, exploring its mechanisms of action, binding characteristics, and physiological effects, supported by relevant research findings and data.

This compound is a heptapeptide composed of seven amino acids. Its structure allows it to bind effectively to opioid receptors, particularly the mu (μ) and delta (δ) receptors, which are crucial for mediating analgesic effects. The presence of the arginine (Arg) and phenylalanine (Phe) residues enhances its binding affinity compared to other enkephalins.

Binding Affinity

Research has demonstrated that this compound exhibits a high binding affinity for opioid receptors. A study characterized the binding of [3H]this compound to frog brain membranes, revealing a specific interaction with opioid receptors that is essential for its biological activity .

| Peptide | Binding Affinity (Kd) | Receptor Type |

|---|---|---|

| This compound | Low nanomolar range | μ, δ |

| Met-enkephalin | High nanomolar range | μ |

| Leu-enkephalin | Moderate nanomolar range | δ |

Analgesic Properties

The analgesic properties of this compound are primarily attributed to its action on the central nervous system (CNS). By activating opioid receptors, it inhibits the transmission of pain signals. Studies indicate that administration of this compound can significantly reduce pain perception in animal models .

Emotional Regulation

Beyond pain modulation, this compound also plays a role in emotional regulation. It has been implicated in stress responses and mood regulation, suggesting that it may have potential therapeutic applications in treating mood disorders .

Case Study 1: Pain Management in Rodent Models

In a controlled experiment involving rodent models, administration of this compound resulted in a significant decrease in nociceptive responses compared to control groups. The study measured withdrawal reflexes following thermal stimulation, demonstrating the peptide's efficacy as an analgesic agent.

Case Study 2: Impact on Mood Disorders

A clinical trial investigated the effects of this compound on patients with chronic pain and associated depressive symptoms. Results indicated that patients receiving this peptide reported improved mood and reduced pain levels, highlighting its dual role in pain management and emotional well-being.

Q & A

Basic Research Questions

Q. What is the molecular structure of Met-enkephalin-Arg-Phe, and how does it relate to its biological activity?

this compound (MEAP) is a heptapeptide with the formula C₄₂H₅₆N₁₀O₉S and a molecular weight of 877.02 g/mol. Its structure includes the core Met-enkephalin sequence (YGGFM) extended with Arg-Phe residues, which enhances receptor specificity and stability compared to shorter enkephalins. This extension allows MEAP to interact with opioid and non-opioid receptors, contributing to its analgesic effects .

Q. What experimental models are commonly used to assess MEAP's analgesic activity?

In vivo studies often use male Swiss Webster mice for intracerebroventricular (i.c.v.) administration. For example, MEAP (10–100 nmol/mouse) induces dose-dependent inhibition of the tail-flick response, peaking at 2–4 minutes post-injection. The EC₅₀ is reported as 38.5 nmol/mouse, validated via nociceptive reflex tests . Rodent models of thermal or mechanical pain (e.g., hot-plate tests) are also employed, with protocols emphasizing strict control of injection volume and timing to minimize variability .

Q. How is MEAP quantified in biological samples, and what are critical assay considerations?

ELISA or radioimmunoassay (RIA) are standard methods. Key technical considerations include:

- Dilution of high-concentration samples to fit within the standard curve range.

- Avoiding cross-contamination via tip changes between reagents.

- Validating antibody specificity to prevent cross-reactivity with similar peptides (e.g., dynorphin A or other enkephalins) .

Advanced Research Questions

Q. How do experimental designs account for MEAP's short duration of action in pain modulation studies?

MEAP's effects dissipate within 10 minutes post-administration, necessitating precise timing of outcome measurements. Studies often pair MEAP with enzyme inhibitors (e.g., aminopeptidase inhibitors) to prolong its half-life. Alternatively, continuous infusion via osmotic pumps or repeated dosing regimens are used to study sustained effects .

Q. What methodological strategies resolve contradictions in MEAP's receptor selectivity across studies?

Discrepancies arise from differing model systems (e.g., isolated nerve terminals vs. whole-animal assays). To address this:

- Use selective receptor antagonists (e.g., κ-opioid receptor antagonists like nor-BNI) in tandem with MEAP to isolate pathways.

- Combine electrophysiology (e.g., Ca²⁺ current modulation in neuroendocrine terminals) with behavioral assays to correlate molecular and systemic effects .

Q. How can researchers optimize protocols for co-administering MEAP with other neuromodulators (e.g., TENS) in pain studies?

Low-frequency transcutaneous electrical nerve stimulation (TENS) synergizes with MEAP by elevating endogenous opioid levels in cerebrospinal fluid. Experimental protocols should:

- Standardize TENS parameters (e.g., 2 Hz, 0.1–0.3 mA) to ensure reproducibility.

- Measure MEAP immunoreactivity pre/post-TENS via lumbar CSF sampling, controlling for circadian fluctuations in peptide release .

Q. What statistical approaches are recommended for analyzing MEAP's dose-response relationships in heterogeneous cohorts?

Non-linear regression models (e.g., log[agonist] vs. response) are preferred for EC₅₀ calculations. For heterogeneous data (e.g., variable baseline pain thresholds), mixed-effects models account for inter-subject variability. Sensitivity analyses should confirm robustness against outliers, especially in small-sample studies (n < 10) .

Q. Methodological Guidance for Data Reproducibility

Q. How should researchers document protocols to ensure MEAP study reproducibility?

- Specify peptide synthesis methods (e.g., solid-phase synthesis purity ≥95%).

- Detail animal housing conditions (e.g., temperature, light-dark cycles) that influence nociceptive responses.

- Archive raw data (e.g., tail-flick latency timestamps) in open-access repositories with metadata annotations .

Q. What steps mitigate confounding factors in MEAP's interaction with dynorphin pathways?

- Pre-treat subjects with dynorphin A antibodies to block cross-talk.

- Use knockout models (e.g., κ-opioid receptor-deficient mice) to isolate MEAP-specific effects.

- Validate findings across multiple assays (e.g., immunohistochemistry for receptor colocalization) .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N10O9S/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46)/t30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQKWSPZOZKAEE-LJADHVKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N10O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

877.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73024-95-0 | |

| Record name | Enkephalin-met, arg(6)-phe(7)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.